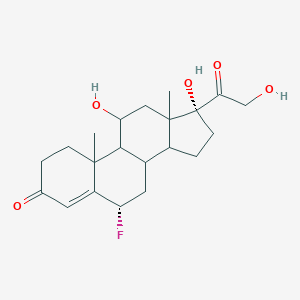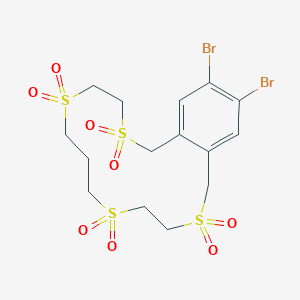![molecular formula C28H21ClN4O4 B304646 N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Biochemical and Physiological Effects:
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antimicrobial activities. In vivo studies have shown that the compound can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is its potential as a therapeutic agent for various diseases. It has also been found to have unique biochemical and physiological effects that make it a promising compound for scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on improving the solubility of the compound to make it more suitable for use in experiments.
Synthesemethoden
The synthesis of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves several steps. The first step is the synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, which is achieved by the reaction of 4-hydroxycoumarin with thionyl chloride. The second step involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol in the presence of a base to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with 2-chloro-N-(2-hydroxy-3-((4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)methyl)phenyl)acetamide to form the final product.
Wissenschaftliche Forschungsanwendungen
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
Produktname |
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Molekularformel |
C28H21ClN4O4 |
Molekulargewicht |
512.9 g/mol |
IUPAC-Name |
N-[(Z)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-2-[4-methyl-2-(2-phenylpyrazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C28H21ClN4O4/c1-18-7-9-25(22(13-18)24-11-12-31-33(24)21-5-3-2-4-6-21)37-17-27(34)32-30-15-19-16-36-26-10-8-20(29)14-23(26)28(19)35/h2-16H,17H2,1H3,(H,32,34)/b30-15- |
InChI-Schlüssel |
XPCVADILUAFXTH-MNDYBZJGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)